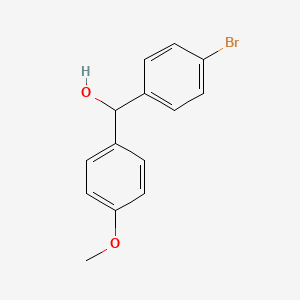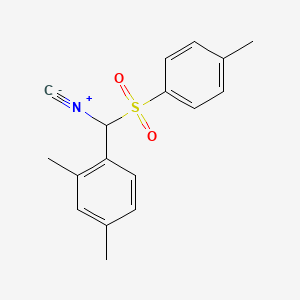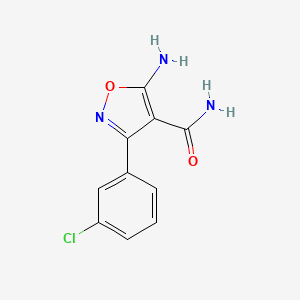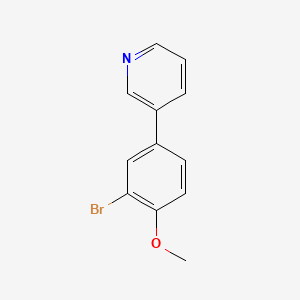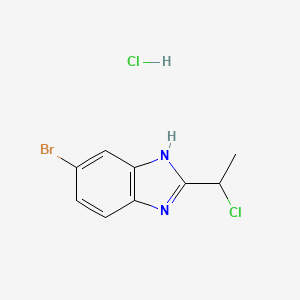
5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride
説明
The compound “5-bromo-2-(1-chloroethyl)-1H-1,3-benzodiazole hydrochloride” likely contains a benzodiazole ring, which is a fused ring structure containing a benzene ring and a diazole ring . It also has bromine and chloroethyl substituents, which could influence its reactivity and properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzodiazole ring, followed by the introduction of the bromine and chloroethyl substituents. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The benzodiazole ring system in this compound is aromatic, meaning it is particularly stable. The bromine and chloroethyl substituents are likely to be attached at the 5 and 2 positions of the benzodiazole ring, respectively .Chemical Reactions Analysis
The bromine atom in this compound is likely to be quite reactive, and could undergo various substitution reactions. The chloroethyl group could also participate in reactions, particularly if it is involved in the formation of a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the benzodiazole ring could contribute to its stability and possibly its solubility in certain solvents .科学的研究の応用
Synthesis and Characterization for Biological Activity
- Research has explored the synthesis of compounds with similar structural features for their potential biological activities. For instance, studies on cadmium (II) complexes derived from azo ligands including bromo components have been conducted to examine their antifungal and antibacterial properties (Jaber, Kyhoiesh, & Jawad, 2021). Such investigations contribute to the development of new antimicrobial agents.
Antimicrobial and Antifungal Agents
- Benzimidazole and benzotriazole derivatives, including those with bromo substitutions, have been synthesized and tested for their effectiveness against various microorganisms. Some of these compounds show promising efficacy as antiprotozoal, antibacterial, and antifungal agents, indicating their potential in treating infectious diseases (Kopanska et al., 2004).
Antitumor Activities
- The synthesis of benzothiazole derivatives has been targeted for their antitumor properties, especially against breast cancer cell lines. Studies on such compounds reveal that specific substitutions, including bromo, can enhance their potency and broaden their activity spectrum to include ovarian, lung, and renal cell lines (Shi et al., 1996).
Industrial Scale-Up and Synthesis
- Bromo-substituted benzoic acid derivatives have been identified as key intermediates in the manufacturing of therapeutic agents, including SGLT2 inhibitors for diabetes therapy. Research into efficient, scalable processes for synthesizing such intermediates is crucial for the pharmaceutical industry (Zhang et al., 2022).
Development of Novel Metal Complexes
- Studies have focused on the synthesis and characterization of novel metal(II) complexes involving bromo-substituted ligands. These complexes have been evaluated for their antibacterial activity, contributing to the search for new antimicrobial agents (Desai & Parekh, 2021).
作用機序
将来の方向性
特性
IUPAC Name |
6-bromo-2-(1-chloroethyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2.ClH/c1-5(11)9-12-7-3-2-6(10)4-8(7)13-9;/h2-5H,1H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECALOUHICJINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=C(N1)C=C(C=C2)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1240526-43-5 | |
| Record name | 1H-Benzimidazole, 6-bromo-2-(1-chloroethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240526-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





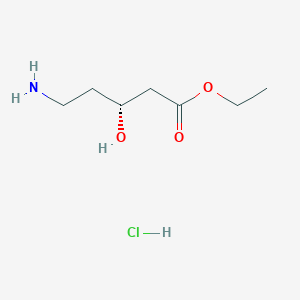
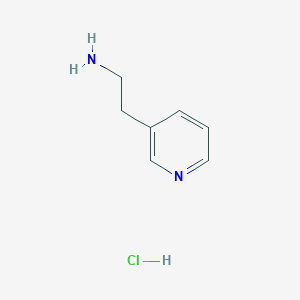
![(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B1520757.png)


![1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1520764.png)
